molecular formula C15H17FO3 B1323895 trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-94-9

trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1323895
CAS No.: 735274-94-9
M. Wt: 264.29 g/mol
InChI Key: ZNZUKXMBGNTLNW-WDEREUQCSA-N
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Description

trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H17FO3 and a molecular weight of 264.29 g/mol . This compound is characterized by the presence of a fluorophenyl group, a cyclohexane ring, and a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of 2-fluorobenzaldehyde with cyclohexanone in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Scientific Research Applications

Chemistry: In chemistry, trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It can be used as a probe to study enzyme activities and metabolic pathways .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • 2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • 2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Uniqueness: The presence of the fluorine atom in trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and bromo- counterparts. Additionally, the fluorine atom can enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic properties .

Biological Activity

trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the chemical formula C15H17FO3 and a molecular weight of 264.29 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound is synthesized through the reaction of 2-fluorobenzaldehyde with cyclohexanone, followed by oxidation and carboxylation processes. Its structure allows it to engage in various interactions with biological molecules, which can influence cellular processes and enzyme activities .

The biological activity of this compound is primarily attributed to its structural components:

  • Fluorophenyl Group : This moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially influencing protein conformation and function.
  • Carboxylic Acid Group : The presence of this group allows for hydrogen bonding with amino acid residues, which can modulate the activity of enzymes and receptors.

These interactions suggest that the compound may serve as a probe for studying enzyme kinetics and metabolic pathways .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, docking studies indicate that this compound interacts favorably with proteins involved in apoptosis pathways, suggesting its potential as an antineoplastic agent .

Compound IC50 (μM)
This compoundTBD
Cisplatin21.4 ± 0.9
Gefitinib10.4 ± 1.8

Enzyme Inhibition

In silico studies have suggested that this compound may act as an inhibitor for specific enzymes related to metabolic pathways. For example, its binding affinity to enzymes like 1-aminocyclopropane-1-carboxylate oxidase (ACO) has been studied, showing promising results in inhibiting ethylene biosynthesis in plants .

Case Studies and Research Findings

  • Cytotoxic Activity : A study conducted on a series of dihydropyridine carboxylic acids indicated that compounds similar to this compound exhibited significant cytotoxicity against tumor cell lines. The mechanism was linked to their ability to induce apoptosis through interaction with PARP proteins .
  • Molecular Docking Studies : Molecular docking analyses revealed that the compound has a high binding affinity towards specific targets involved in cancer pathways, suggesting its potential as a lead compound for drug development aimed at treating various cancers .

Properties

IUPAC Name

(1R,2S)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZUKXMBGNTLNW-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150942
Record name rel-(1R,2S)-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735274-94-9
Record name rel-(1R,2S)-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735274-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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